An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-piperidin-4-ol
An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-piperidin-4-ol
This guide provides a comprehensive technical overview of the core physical properties of 1-tert-Butyl-piperidin-4-ol (CAS No. 5382-30-9), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of 1-tert-Butyl-piperidin-4-ol
1-tert-Butyl-piperidin-4-ol, a substituted piperidine derivative, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a sterically bulky tert-butyl group on the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring, imparts unique physicochemical characteristics that are pivotal in the design of novel therapeutics. The tert-butyl group can influence the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, while the hydroxyl group provides a reactive handle for further chemical modifications. A thorough understanding of its physical properties is therefore paramount for its effective utilization in medicinal chemistry and process development.
Core Physical Properties of 1-tert-Butyl-piperidin-4-ol
A summary of the key physical properties of 1-tert-Butyl-piperidin-4-ol is presented in the table below. This data is essential for predicting its behavior in various chemical and biological systems, as well as for designing appropriate handling, storage, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 5382-30-9 | [1][2] |
| Molecular Formula | C₉H₁₉NO | [2] |
| Molecular Weight | 157.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Purity | Typically ≥96% | [2] |
| Solubility | Soluble in water and organic solvents | [2][3] |
Note: Specific values for melting point, boiling point, and density can vary depending on the purity of the sample and the experimental conditions under which they are measured. The protocols detailed in the subsequent sections provide standardized methods for their determination.
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-tert-Butyl-piperidin-4-ol. The protocols are designed to be self-validating, incorporating control measures and calibration steps to ensure the accuracy and reliability of the obtained data.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.
Methodology: Capillary Method
This method is widely used due to its simplicity and requirement for only a small amount of sample.[4]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 1-tert-Butyl-piperidin-4-ol sample is completely dry and in a fine powdered form.[4]
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.
-
Logical Relationship: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6][7] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.
Methodology: Micro Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Place a few drops of 1-tert-Butyl-piperidin-4-ol into a small test tube (Durham tube).
-
Invert a sealed-end capillary tube and place it, open end down, into the liquid.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band.
-
Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner or hot air gun.[9]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]
-
Logical Relationship: Boiling Point Determination Workflow
Caption: Workflow for Micro Boiling Point Determination.
Solubility Assessment
Understanding the solubility of a compound is fundamental for its application in various processes, including reaction work-ups, purifications (e.g., crystallization), and formulation development.
Methodology: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of 1-tert-Butyl-piperidin-4-ol in various solvents.[10][11]
Experimental Protocol:
-
Sample Preparation:
-
Weigh approximately 10 mg of 1-tert-Butyl-piperidin-4-ol into a small test tube.
-
-
Solvent Addition and Observation:
-
Add 0.5 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.
-
Vigorously agitate the mixture for at least 30 seconds.
-
Observe if the solid completely dissolves. If not, gently warm the mixture and observe any changes in solubility.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" at both room temperature and upon heating.
-
Logical Relationship: Solubility Testing Workflow
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1-tert-Butyl-piperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation Protocol:
-
Dissolve 5-10 mg of 1-tert-Butyl-piperidin-4-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[12][13]
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[13][14]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-tert-Butyl-piperidin-4-ol is expected to show characteristic absorptions for the O-H and C-N bonds.
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the 1-tert-Butyl-piperidin-4-ol sample (a single drop if liquid, a few milligrams if solid) directly onto the ATR crystal.[15]
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Sample Preparation Protocol (for GC-MS):
-
Prepare a dilute solution of 1-tert-Butyl-piperidin-4-ol (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[16][17]
-
Ensure the solution is free of any particulate matter by filtering it if necessary.
-
Transfer the solution to a 2 mL autosampler vial and cap it securely.
-
The sample is now ready for injection into the Gas Chromatograph-Mass Spectrometer (GC-MS).
Conclusion
The physical and spectroscopic properties of 1-tert-Butyl-piperidin-4-ol are fundamental to its application in synthetic and medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this important chemical intermediate. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, which is a critical factor in the successful development of new pharmaceutical agents.
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